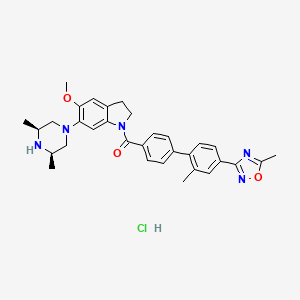

SB-616234-A

Description

Properties

IUPAC Name |

[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWVEPYFVFBHQR-XKFLBXONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-616234-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The information presented is intended to support further research and drug development efforts centered on this compound and the 5-HT1B receptor.

Core Mechanism of Action

SB-616234-A functions as a high-affinity competitive antagonist at the 5-HT1B receptor. By blocking the binding of the endogenous agonist serotonin (5-HT), SB-616234-A inhibits the downstream signaling cascade typically initiated by 5-HT1B receptor activation. As a presynaptic autoreceptor, the 5-HT1B receptor's primary role is to negatively regulate the release of serotonin. Consequently, by antagonizing this receptor, SB-616234-A leads to an increase in the release of serotonin in various brain regions. This modulation of serotonergic neurotransmission is the foundation of its potential therapeutic effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of SB-616234-A.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (pKi) | Human 5-HT1B (CHO cells) | 8.3 ± 0.2 | [1] |

| Rat Striatal 5-HT1B | 9.2 ± 0.1 | [1] | |

| Guinea Pig Striatal 5-HT1B | 9.2 ± 0.1 | [1] | |

| Functional Antagonist Activity (pA2) | Human 5-HT1B (CHO cells) | 8.6 ± 0.2 | [1] |

| Functional Antagonist Activity (apparent pKB) | Rat Striatal Membranes | 8.4 ± 0.5 | [1] |

| In Vivo Efficacy (ED50) | Inhibition of [3H]-GR125743 binding (rat striatum) | 2.83 ± 0.39 mg/kg, p.o. | [1] |

| In Vivo Efficacy (ED50) | Reversal of SKF-99101H-induced hypothermia (guinea pig) | 2.4 mg/kg, p.o. | [2] |

| Effect on Serotonin Release | Guinea Pig Cortical Slices (S2/S1 ratio) | 1.8 (at 1 µM) | [1] |

| Rat Cortical Slices (S2/S1 ratio) | 1.6 (at 1 µM) | [1] |

Signaling Pathways

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. The antagonism of this receptor by SB-616234-A prevents the initiation of the following signaling cascade:

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[35S]-GTPγS Binding Assay in CHO Cells Expressing Human 5-HT1B Receptors

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins.

Materials:

-

CHO cell membranes expressing human 5-HT1B receptors.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM Ascorbic Acid, pH 7.4.

-

GDP: 10 µM final concentration.

-

[35S]-GTPγS: ~200 pM final concentration.

-

SB-616234-A and other test compounds.

-

Unlabeled GTPγS for non-specific binding determination.

-

Scintillation vials and cocktail.

Procedure:

-

Thaw the CHO cell membranes on ice.

-

In a 96-well plate, add assay buffer, GDP, and the test compounds (including SB-616234-A at various concentrations).

-

Add the cell membranes to each well and pre-incubate for 30 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]-GTPγS to each well.

-

Incubate for a further 30 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

Calculate specific binding and analyze the data to determine pA2 or pKB values for antagonists.

In Vivo Microdialysis in Freely Moving Guinea Pigs

This technique is used to measure extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of awake animals.

Materials:

-

Adult male guinea pigs.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Guide cannula.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF): composition should mimic the brain's extracellular fluid.

-

Fraction collector.

-

HPLC system with electrochemical detection.

Procedure:

-

Surgery: Anesthetize the guinea pig and place it in a stereotaxic frame. Implant a guide cannula targeting the dentate gyrus. Secure the cannula with dental cement. Allow for a recovery period of at least 7 days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow for a 2-3 hour equilibration period. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.

-

Drug Administration: Administer SB-616234-A (e.g., 3-30 mg/kg, p.o.).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular serotonin concentrations.

-

Analysis: Analyze the serotonin content of the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels.

Conclusion

SB-616234-A is a well-characterized, potent, and selective 5-HT1B receptor antagonist. Its mechanism of action, centered on the blockade of presynaptic 5-HT1B autoreceptors and the subsequent enhancement of serotonin release, provides a strong rationale for its investigation in disorders where serotonergic dysfunction is implicated. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working with this compound or targeting the 5-HT1B receptor.

References

The Discovery and Synthesis of SB-616234-A: A Selective 5-HT1B Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-616234-A, chemically known as 1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride, is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of SB-616234-A. It is intended to serve as a technical guide for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information compiled herein includes detailed experimental protocols for its proposed synthesis, quantitative biological data, and a visualization of the relevant signaling pathways.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide array of physiological and pathological processes in the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT1B receptor has garnered significant attention as a therapeutic target for affective disorders such as anxiety and depression. Located presynaptically on serotonergic neurons, the 5-HT1B receptor acts as an autoreceptor, inhibiting the release of serotonin. Antagonism of this receptor is hypothesized to increase synaptic serotonin levels, thereby producing antidepressant and anxiolytic effects. SB-616234-A was developed as a potent and selective antagonist of the 5-HT1B receptor with the potential for oral bioavailability, making it a promising candidate for the treatment of psychiatric disorders.

Discovery and Biological Profile

SB-616234-A was identified as a novel and selective 5-HT1B receptor antagonist with a promising preclinical profile. Its high affinity for the human 5-HT1B receptor and significant selectivity over other receptor subtypes underscore its potential for targeted therapeutic intervention.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity of SB-616234-A for the 5-HT1B receptor. The following table summarizes its binding affinities for human, rat, and guinea pig 5-HT1B receptors, as well as its selectivity against the human 5-HT1D receptor.

| Receptor Target | Species | Parameter | Value |

| 5-HT1B | Human | pKi | 8.3 ± 0.2 |

| 5-HT1B | Rat | pKi | 9.2 ± 0.1 |

| 5-HT1B | Guinea Pig | pKi | 9.2 ± 0.1 |

| 5-HT1D | Human | pKi | 6.6 ± 0.1 |

Data compiled from published literature.

Functional Activity

Functional assays have confirmed the antagonist properties of SB-616234-A at the 5-HT1B receptor, with no evidence of agonist activity.

| Assay | Species/System | Parameter | Value |

| [³⁵S]-GTPγS Binding | Human recombinant cell line | pA2 | 8.6 ± 0.2 |

| [³⁵S]-GTPγS Binding | Rat striatal membranes | Apparent pKB | 8.4 ± 0.5 |

Data compiled from published literature.

In Vivo Efficacy

Preclinical in vivo studies have provided evidence for the antidepressant- and anxiolytic-like effects of SB-616234-A.

| Model | Species | Parameter | Value (mg/kg, p.o.) |

| SKF-99101H-induced hypothermia reversal | Guinea Pig | ED₅₀ | 2.4 |

| Ex vivo [³H]-GR125743 binding inhibition | Rat | ED₅₀ | 2.83 ± 0.39 |

Data compiled from published literature.

Proposed Synthesis of SB-616234-A

While a detailed, step-by-step synthesis of SB-616234-A has not been explicitly published in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for the synthesis of its core structural motifs: the substituted biphenyl-oxadiazole, the dimethylpiperazine, and the methoxy-dihydroindole. The proposed synthesis involves a convergent approach, where key intermediates are synthesized separately and then coupled in the final steps.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for SB-616234-A.

Experimental Protocols

3.2.1. Synthesis of 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid (Fragment A)

-

Suzuki Coupling: 4-Bromo-2-methylbenzoic acid is coupled with 4-cyanophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol (B145695)/water) under reflux to yield 4'-cyano-2'-methylbiphenyl-4-carboxylic acid.

-

Amidoxime (B1450833) Formation: The nitrile group of 4'-cyano-2'-methylbiphenyl-4-carboxylic acid is converted to an amidoxime by reacting with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent like ethanol.

-

Oxadiazole Formation: The resulting amidoxime is acylated with acetic anhydride, followed by thermal cyclodehydration to form the 5-methyl-1,2,4-oxadiazole (B8629897) ring, yielding 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid.

3.2.2. Synthesis of 6-(cis-3,5-dimethylpiperazin-1-yl)-5-methoxy-2,3-dihydroindole (Fragment B)

-

Nitration: 5-Methoxy-2,3-dihydroindole is nitrated using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 6-position.

-

Reduction: The nitro group of 6-nitro-5-methoxy-2,3-dihydroindole is reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., SnCl₂/HCl), to give 6-amino-5-methoxy-2,3-dihydroindole.

-

Buchwald-Hartwig Amination: The 6-amino-5-methoxy-2,3-dihydroindole is coupled with cis-2,6-dimethylpiperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP) in the presence of a strong base (e.g., NaOtBu) in an inert solvent like toluene.

3.2.3. Final Coupling to Yield SB-616234-A

-

Amide Bond Formation: The carboxylic acid of Fragment A is activated using a coupling agent such as HATU or EDC/HOBt in an aprotic solvent like DMF. The activated acid is then reacted with the secondary amine of the piperazine (B1678402) moiety of Fragment B to form the final amide bond.

-

Salt Formation: The resulting free base of SB-616234-A is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Mechanism of Action and Signaling Pathway

SB-616234-A exerts its pharmacological effects by antagonizing the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o.

5-HT1B Receptor Signaling Pathway

Caption: 5-HT1B receptor signaling pathway and the inhibitory action of SB-616234-A.

Upon activation by serotonin, the 5-HT1B receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The Gi/o protein also modulates ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels. These events collectively result in a decrease in neuronal excitability and a reduction in serotonin release. Furthermore, the 5-HT1B receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. As an antagonist, SB-616234-A blocks these downstream signaling events initiated by serotonin binding, thereby disinhibiting serotonin release.

Conclusion

SB-616234-A is a well-characterized, potent, and selective 5-HT1B receptor antagonist with a preclinical profile suggestive of antidepressant and anxiolytic properties. The proposed synthetic route provides a viable strategy for its preparation, and the elucidation of its mechanism of action at the molecular level offers a clear rationale for its therapeutic potential. This technical guide consolidates the key information regarding the discovery and synthesis of SB-616234-A, providing a valuable resource for researchers and drug development professionals interested in the advancement of novel treatments for affective disorders. Further investigation into the clinical efficacy and safety of SB-616234-A and similar compounds is warranted.

SB-616234-A: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor.[1][2] It has demonstrated potential as a therapeutic agent for affective disorders, such as anxiety and depression, through its modulation of the serotonergic system.[1] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data for SB-616234-A, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacology

Mechanism of Action

SB-616234-A is a competitive antagonist at the 5-HT1B receptor.[2] The 5-HT1B receptor functions as a presynaptic autoreceptor, and its activation typically inhibits the release of serotonin.[3] By blocking this receptor, SB-616234-A is hypothesized to increase the synaptic concentration of serotonin, a mechanism believed to underlie its potential antidepressant and anxiolytic effects.[1][3]

In Vitro Pharmacology

The in vitro pharmacological profile of SB-616234-A has been characterized through radioligand binding and functional assays.

Table 1: In Vitro Binding Affinity of SB-616234-A

| Receptor/Species | Preparation | Radioligand | Parameter | Value | Reference |

| Human 5-HT1B | CHO Cells | [³H]-GR125743 | pKi | 8.3 ± 0.2 | [2] |

| Rat 5-HT1B | Striatal Membranes | [³H]-GR125743 | pKi | 9.2 ± 0.1 | [2] |

| Guinea Pig 5-HT1B | Striatal Membranes | [³H]-GR125743 | pKi | 9.2 ± 0.1 | [2] |

| Human 5-HT1D | CHO Cells | - | pKi | 6.6 ± 0.1 | [2] |

Table 2: In Vitro Functional Activity of SB-616234-A

| Assay | Preparation | Agonist | Parameter | Value | Reference |

| [³⁵S]-GTPγS Binding | Human 5-HT1B in CHO Cells | 5-HT | pA₂ | 8.6 ± 0.2 | [2] |

| [³⁵S]-GTPγS Binding | Rat Striatal Membranes | 5-HT | Apparent pKB | 8.4 ± 0.5 | [2] |

| [³H]-5-HT Release | Guinea Pig Cortical Slices | Electrical Stimulation | S₂/S₁ Ratio | 1.8 (at 1 µM) | [2] |

| [³H]-5-HT Release | Rat Cortical Slices | Electrical Stimulation | S₂/S₁ Ratio | 1.6 (at 1 µM) | [2] |

In Vivo Pharmacology

In vivo studies have demonstrated the central nervous system activity and potential therapeutic effects of SB-616234-A.

Table 3: In Vivo Efficacy of SB-616234-A

| Model | Species | Endpoint | Route | ED₅₀ | Reference |

| SKF-99101H-induced Hypothermia | Guinea Pig | Reversal of hypothermia | p.o. | 2.4 mg/kg | [1] |

| Maternal Separation-induced Vocalisations | Rat | Reduction in vocalisations | i.p. | 1.0 mg/kg | [1] |

| Maternal Separation-induced Vocalisations | Guinea Pig | Reduction in vocalisations | i.p. | 3.3 mg/kg | [1] |

| Ex vivo [³H]-GR125743 Binding | Rat | Inhibition of binding in striatum | p.o. | 2.83 ± 0.39 mg/kg | [2] |

Microdialysis Studies: In freely moving guinea pigs, oral administration of SB-616234-A (3-30 mg/kg) resulted in a dose-related increase in extracellular 5-HT in the dentate gyrus.[1]

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay (General Protocol): This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or from rat or guinea pig striatum, are prepared by homogenization and centrifugation.[2]

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-GR125743) and varying concentrations of the unlabeled test compound (SB-616234-A).[2]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of SB-616234-A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay (General Protocol): This functional assay measures the ability of a compound to modulate G-protein activation by a receptor.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.[2]

-

Incubation: Membranes are incubated with [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), a known agonist (like 5-HT), and varying concentrations of the antagonist (SB-616234-A).[2]

-

Separation and Quantification: The amount of [³⁵S]-GTPγS bound to the G-proteins is measured after filtration.

-

Data Analysis: The ability of SB-616234-A to inhibit the agonist-stimulated [³⁵S]-GTPγS binding is used to calculate its antagonist potency (pA₂ or pKB).[2]

In Vivo Models

Mouse Forced Swim Test (General Protocol): This model is used to assess antidepressant-like activity.

-

Apparatus: A cylindrical tank filled with water.

-

Procedure: Mice are placed in the tank for a set period (e.g., 6 minutes). The duration of immobility is recorded during the latter part of the test.

-

Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[1]

Maternal Separation-Induced Vocalisation Model (General Protocol): This model is used to assess anxiolytic-like activity.

-

Procedure: Pups are separated from their mothers, and the number of ultrasonic vocalizations they emit is recorded.

-

Endpoint: A reduction in the number of vocalizations suggests an anxiolytic-like effect.[1]

In Vivo Microdialysis (General Protocol): This technique measures neurotransmitter levels in the brain of freely moving animals.

-

Procedure: A microdialysis probe is surgically implanted into a specific brain region (e.g., the dentate gyrus). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content (e.g., 5-HT) using HPLC.[1]

-

Endpoint: Changes in extracellular neurotransmitter concentrations following drug administration.

Human Threat Test in Marmosets (General Protocol): This is a model of anxiety in non-human primates.

-

Procedure: A marmoset is exposed to a potential threat, such as the presence of an unfamiliar human.

-

Endpoint: A reduction in posturing behaviors is indicative of anxiolytic activity.[1]

Toxicology

As of the latest available information, there is no specific public data on the acute, sub-chronic, chronic, or genetic toxicology of SB-616234-A. The MeSH terms in one publication include "Indoles / toxicity" and "Piperazines / pharmacology," suggesting that the toxicological profile would be influenced by these structural moieties.[1]

-

Indole Derivatives: Some indole-based compounds have been investigated for their toxicological properties, with varying results depending on the specific substitutions.[2][4][5]

-

Piperazine Derivatives: Piperazine derivatives are a broad class of compounds with diverse pharmacological and toxicological profiles. Some have been associated with stimulant effects and, at high doses, adverse cardiovascular and neurological effects.[1]

A thorough toxicological evaluation, including studies on acute toxicity (e.g., LD₅₀), repeated-dose toxicity, genotoxicity, and safety pharmacology, would be required for the further development of SB-616234-A.

Conclusion

SB-616234-A is a potent and selective 5-HT1B receptor antagonist with a pharmacological profile consistent with potential antidepressant and anxiolytic activity.[1][2] In vitro studies have confirmed its high affinity and functional antagonism at the 5-HT1B receptor, and in vivo studies have demonstrated its ability to modulate central serotonergic activity and produce relevant behavioral effects in animal models.[1][2] While the pharmacological properties of SB-616234-A are well-documented in the available literature, a comprehensive toxicological profile is not publicly available. Further investigation into the safety and toxicology of this compound is essential for its potential progression as a therapeutic agent.

References

- 1. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

Unveiling the Pharmacological Profile of SB-616234-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The data presented herein is compiled from preclinical pharmacological studies, offering valuable insights for researchers in neuroscience and drug development. This document details the quantitative pharmacological data, the experimental methodologies employed for its determination, and the relevant signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity

The pharmacological profile of SB-616234-A is characterized by its high affinity for the 5-HT1B receptor across multiple species and significant selectivity over the 5-HT1D receptor and a broader range of other molecular targets.

Table 1: Receptor Binding Affinity of SB-616234-A

| Receptor | Species | Preparation | Radioligand | pKi (mean ± SEM) |

| 5-HT1B | Human | Recombinant CHO Cells | [3H]-GR125743 | 8.3 ± 0.2[1] |

| 5-HT1B | Rat | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1[1] |

| 5-HT1B | Guinea Pig | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1[1] |

| 5-HT1D | Human | Recombinant CHO Cells | Not Specified | 6.6 ± 0.1[1] |

Note: CHO refers to Chinese Hamster Ovary cells. pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Antagonist Activity of SB-616234-A

| Assay | Species/System | Parameter | Value (mean ± SEM) |

| [35S]-GTPγS Binding | Human Recombinant Cell Line | pA2 | 8.6 ± 0.2[1] |

| [35S]-GTPγS Binding | Rat Striatal Membranes | Apparent pKB | 8.4 ± 0.5[1] |

Note: The pA2 value is a measure of the potency of a competitive antagonist. The pKB is the negative logarithm of the equilibrium dissociation constant for a competitive antagonist. In these functional assays, SB-616234-A demonstrated no agonist activity.[1]

Table 3: In Vivo Receptor Occupancy of SB-616234-A

| Species | Assay | ED50 (mg/kg, p.o.) |

| Rat | Ex vivo [3H]-GR125743 binding to striatal 5-HT1B receptors | 2.83 ± 0.39[1] |

Note: ED50 is the dose of a drug that produces 50% of its maximum effect. p.o. refers to oral administration.

Experimental Protocols

The following sections detail the methodologies used to obtain the binding affinity and functional data for SB-616234-A.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the pKi of SB-616234-A at 5-HT1B and 5-HT1D receptors.

Materials:

-

Membrane Preparations: Homogenates from CHO cells stably expressing the human 5-HT1B or 5-HT1D receptor, or striatal tissue from rats and guinea pigs.[1]

-

Radioligand: [3H]-GR125743, a known 5-HT1B/1D receptor antagonist.

-

Test Compound: SB-616234-A.

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]-GR125743) and varying concentrations of the unlabeled test compound (SB-616234-A).

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

[35S]-GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist properties of a compound.

Objective: To determine the functional antagonist activity (pA2 or pKB) of SB-616234-A at the 5-HT1B receptor.

Materials:

-

Membrane Preparations: From a human recombinant cell line expressing the 5-HT1B receptor or rat striatal tissue.[1]

-

Radioligand: [35S]-GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist: A known 5-HT1B receptor agonist.

-

Test Compound: SB-616234-A.

-

Assay Buffer: Containing GDP, MgCl2, and other necessary ions.[2]

Procedure:

-

Pre-incubation: Membranes are pre-incubated with varying concentrations of the antagonist (SB-616234-A).

-

Agonist Stimulation: A fixed concentration of a 5-HT1B receptor agonist is added to stimulate G-protein activation.

-

[35S]-GTPγS Binding: [35S]-GTPγS is added to the mixture. In the presence of an activated G-protein coupled receptor, the Gα subunit exchanges GDP for GTP (or [35S]-GTPγS).

-

Incubation: The reaction is incubated to allow for [35S]-GTPγS binding.

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [35S]-GTPγS.

-

Counting: The radioactivity on the filters is measured.

-

Data Analysis: The ability of SB-616234-A to inhibit the agonist-stimulated [35S]-GTPγS binding is quantified. A Schild analysis is then used to determine the pA2 or apparent pKB value.

Mandatory Visualizations

5-HT1B Receptor Signaling Pathway

Caption: 5-HT1B receptor signaling pathway and the antagonistic action of SB-616234-A.

Experimental Workflow for In Vitro Pharmacology Assays

The general workflow for determining the binding affinity and functional activity of a compound like SB-616234-A involves a series of standardized in vitro assays.

Caption: General experimental workflow for in vitro pharmacological characterization.

References

- 1. SB-616234-A (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

SB-616234-A: A Potent and Selective 5-HT1B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-616234-A is a novel, potent, and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key regulator of serotonergic neurotransmission.[1][2] As a G-protein coupled receptor, the 5-HT1B receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of serotonin (5-HT).[3] By blocking this negative feedback mechanism, 5-HT1B receptor antagonists like SB-616234-A enhance the release of serotonin in the synapse, a mechanism that holds significant therapeutic potential for treating a range of psychiatric disorders, including depression and anxiety.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of SB-616234-A, including its binding affinity, functional activity, and the detailed experimental protocols used for its characterization.

SB-616234-A, with the chemical name (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride), has demonstrated high affinity for both human and rodent 5-HT1B receptors.[1] Its selectivity for the 5-HT1B receptor over other serotonin receptor subtypes and a wide range of other molecular targets makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[1] In vivo studies have further substantiated its mechanism of action, showing that oral administration of SB-616234-A leads to the occupation of central 5-HT1B receptors and a subsequent increase in extracellular serotonin levels.[2] This profile is consistent with the observed antidepressant- and anxiolytic-like effects in various animal models.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SB-616234-A, highlighting its binding affinity, functional antagonist potency, and in vivo efficacy.

Table 1: In Vitro Binding Affinity of SB-616234-A

| Receptor | Species | Tissue/Cell Line | pKi | Selectivity (fold vs. h5-HT1B) | Reference |

| 5-HT1B | Human | CHO Cells | 8.3 ± 0.2 | - | [1] |

| 5-HT1D | Human | - | 6.6 ± 0.1 | >100 | [1] |

| 5-HT1B | Rat | Striatum | 9.2 ± 0.1 | - | [1] |

| 5-HT1B | Guinea Pig | Striatum | 9.2 ± 0.1 | - | [1] |

Table 2: In Vitro Functional Antagonist Activity of SB-616234-A

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| [35S]-GTPγS Binding | Human | CHO Cells | pA2 | 8.6 ± 0.2 | [1] |

| [35S]-GTPγS Binding | Rat | Striatal Membranes | pKB | 8.4 ± 0.5 | [1] |

| Electrically Stimulated [3H]-5-HT Release | Guinea Pig | Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.8 | [1] |

| Electrically Stimulated [3H]-5-HT Release | Rat | Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.6 | [1] |

Table 3: In Vivo Activity of SB-616234-A

| Model | Species | Endpoint | ED50 (p.o.) | Reference |

| Ex vivo [3H]-GR125743 Binding | Rat | Inhibition of binding to striatal 5-HT1B receptors | 2.83 ± 0.39 mg/kg | [1] |

| SKF-99101H-induced Hypothermia | Guinea Pig | Reversal of hypothermia | 2.4 mg/kg | [2] |

| Maternal Separation-induced Vocalization | Rat | Anxiolytic effect | 1.0 mg/kg (i.p.) | [2] |

| Maternal Separation-induced Vocalization | Guinea Pig | Anxiolytic effect | 3.3 mg/kg (i.p.) | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SB-616234-A and the workflows of the key experimental procedures used in its characterization.

Caption: Mechanism of action of SB-616234-A at the 5-HT1B autoreceptor.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the [35S]GTPγS functional assay.

Experimental Protocols

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of SB-616234-A for the 5-HT1B receptor.

1. Membrane Preparation from CHO Cells:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor are harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and pelleted by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Cells are homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined. Membranes are stored at -80°C.

2. Membrane Preparation from Rat/Guinea Pig Striatum:

-

Striatal tissue is dissected and placed in ice-cold buffer.

-

The tissue is homogenized in a buffer containing protease inhibitors.

-

The homogenate is subjected to differential centrifugation as described for the CHO cells to isolate the membrane fraction.

3. Competition Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743).

-

Increasing concentrations of the competing ligand (SB-616234-A).

-

The prepared cell membranes (a specific amount of protein per well).

-

-

The plate is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1B ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of SB-616234-A that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]-GTPγS Binding Assays

This functional assay measures the ability of SB-616234-A to antagonize agonist-stimulated G-protein activation.

1. Assay Protocol:

-

The assay is conducted using membranes prepared from CHO cells expressing the human 5-HT1B receptor or from rat striatum.

-

The membranes are pre-incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM).

-

For antagonist characterization, increasing concentrations of SB-616234-A are added, followed by a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine). For determining agonist activity, only the test compound is added.

-

The reaction is initiated by the addition of [35S]-GTPγS (e.g., 0.1 nM).

-

The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound [35S]-GTPγS.

-

The amount of bound [35S]-GTPγS is determined by scintillation counting.

-

Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The antagonist potency of SB-616234-A is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 or pKB value is calculated using the Schild equation. The results indicated no evidence of agonist activity for SB-616234-A.[1]

Electrically Stimulated [3H]-5-HT Release from Brain Slices

This ex vivo assay assesses the functional consequence of 5-HT1B autoreceptor blockade on neurotransmitter release.

1. Protocol:

-

Slices of guinea pig or rat cerebral cortex are prepared.

-

The slices are incubated with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.

-

The slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

The release of [3H]-5-HT is stimulated by two periods of electrical stimulation (S1 and S2).

-

SB-616234-A (at a concentration such as 1 µM) is added to the superfusion buffer before the second stimulation period (S2).

-

The amount of radioactivity in the collected superfusate fractions is measured by scintillation counting.

-

The ratio of the [3H]-5-HT released during the second stimulation to that released during the first stimulation (S2/S1) is calculated.

-

An increase in the S2/S1 ratio in the presence of SB-616234-A indicates that the antagonist has blocked the inhibitory 5-HT1B autoreceptors, leading to an enhanced release of serotonin.[1]

Conclusion

SB-616234-A is a well-characterized, potent, and selective 5-HT1B receptor antagonist. The data presented in this guide, derived from a range of in vitro and in vivo experiments, robustly demonstrate its high affinity for the 5-HT1B receptor and its ability to functionally antagonize this receptor, leading to an increase in serotonin release. Its favorable pharmacological profile, including oral bioavailability and central nervous system penetration, has made it a valuable research tool and a lead compound in the investigation of novel antidepressant and anxiolytic therapies. The detailed experimental protocols provided herein offer a foundation for researchers seeking to further explore the pharmacology of SB-616234-A or to characterize other novel 5-HT1B receptor ligands.

References

In Vitro Characterization of SB-616234-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The data and methodologies presented are compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Data Summary

The following tables summarize the key quantitative data defining the binding affinity, functional activity, and selectivity of SB-616234-A.

Table 1: Receptor Binding Affinity of SB-616234-A

| Receptor | Species/Cell Line | Parameter | Value |

| 5-HT1B | Human (CHO cells) | pKi | 8.3 ± 0.2[1] |

| 5-HT1B | Rat (Striatum) | pKi | 9.2 ± 0.1[1] |

| 5-HT1B | Guinea Pig (Striatum) | pKi | 9.2 ± 0.1[1] |

| 5-HT1D | Human | pKi | 6.6 ± 0.1[1] |

Table 2: Functional Antagonist Activity of SB-616234-A

| Assay | Species/Tissue | Parameter | Value |

| [³⁵S]-GTPγS Binding | Human (CHO cells) | pA₂ | 8.6 ± 0.2[1] |

| [³⁵S]-GTPγS Binding | Rat (Striatal Membranes) | pKB | 8.4 ± 0.5[1] |

| [³H]-5-HT Release | Guinea Pig (Cortical Slices) | S2/S1 Ratio (at 1 µM) | 1.8[1] |

| [³H]-5-HT Release | Rat (Cortical Slices) | S2/S1 Ratio (at 1 µM) | 1.6[1] |

Table 3: Selectivity Profile of SB-616234-A

SB-616234-A has demonstrated over 100-fold selectivity for the human 5-HT1B receptor over a wide range of other molecular targets.[1]

Signaling Pathway and Mechanism of Action

SB-616234-A acts as an antagonist at the 5-HT1B receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin (B10506) (5-HT) to the 5-HT1B receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, SB-616234-A prevents this signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of SB-616234-A for the 5-HT1B receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or from homogenized rat or guinea pig striatum, are prepared and stored at -80°C until use.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-GR125743) and a range of concentrations of SB-616234-A. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the competing ligand (SB-616234-A) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Functional Assay

This assay measures the functional antagonist activity of SB-616234-A by quantifying its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT1B receptor or from brain tissue as described for the binding assay.

-

Assay Buffer: A suitable buffer is 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, supplemented with 100 µM GDP.

-

Incubation: Membranes are incubated with varying concentrations of SB-616234-A, a fixed concentration of a 5-HT1B agonist (e.g., 5-carboxamidotryptamine), and [³⁵S]-GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: The amount of [³⁵S]-GTPγS bound to the G-proteins is determined by scintillation counting.

-

Data Analysis: The ability of SB-616234-A to shift the concentration-response curve of the agonist to the right is used to calculate its antagonist affinity, expressed as a pA₂ or pKB value.

Electrically Stimulated [³H]-5-HT Release from Brain Slices

This ex vivo assay assesses the functional consequence of 5-HT1B autoreceptor antagonism, which is an increase in serotonin release.

Methodology:

-

Slice Preparation: Coronal slices of rat or guinea pig cortex are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

-

Radiolabeling: Slices are incubated with [³H]-5-HT to allow for its uptake into serotonergic nerve terminals.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with aCSF.

-

Stimulation and Collection: The slices are subjected to two periods of electrical stimulation (S1 and S2). Superfusate fractions are collected before, during, and after each stimulation period. SB-616234-A is added to the superfusion medium before the S2 period.

-

Quantification: The radioactivity in each superfusate fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of [³H]-5-HT released by each stimulation is calculated, and the ratio of the release in the second period to the first (S2/S1) is determined. An S2/S1 ratio greater than 1 in the presence of SB-616234-A indicates that the antagonist has blocked the inhibitory effect of the 5-HT1B autoreceptors, leading to enhanced serotonin release.

References

Preclinical Profile of SB-616234-A: A 5-HT1B Receptor Antagonist for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, which has demonstrated antidepressant-like and anxiolytic-like properties in a range of preclinical studies. By blocking the autoinhibitory 5-HT1B receptors on presynaptic serotonin neurons, SB-616234-A enhances serotonergic neurotransmission, a key mechanism in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of the core preclinical pharmacology of SB-616234-A, detailing its mechanism of action, and summarizing key in vitro and in vivo findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar compounds.

Introduction

Major depressive disorder is a leading cause of disability worldwide, and while existing treatments, such as selective serotonin reuptake inhibitors (SSRIs), are effective for many, there is a significant unmet need for therapies with improved efficacy and faster onset of action. The serotonin 1B (5-HT1B) receptor, a presynaptic autoreceptor that negatively regulates the release of serotonin, has emerged as a promising target for novel antidepressant drugs.[1] Antagonism of this receptor is hypothesized to disinhibit serotonin release, thereby increasing synaptic serotonin levels and producing an antidepressant effect.[2]

SB-616234-A is a novel, selective, and orally bioavailable 5-HT1B receptor antagonist that has been characterized in several preclinical models of depression and anxiety.[3] This document synthesizes the available preclinical data on SB-616234-A to provide a detailed technical resource for researchers and drug development professionals.

Mechanism of Action: 5-HT1B Receptor Antagonism

SB-616234-A exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT1B receptor. These receptors are primarily located on the presynaptic terminals of serotonergic neurons and function as autoreceptors. When activated by serotonin, they initiate a negative feedback loop that inhibits further serotonin release.[4] By blocking these receptors, SB-616234-A prevents this feedback inhibition, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[3]

Mechanism of action of SB-616234-A.

In Vitro Pharmacology

Receptor Binding Affinity

SB-616234-A demonstrates high affinity for the human 5-HT1B receptor. It is also highly selective for the 5-HT1B receptor over a range of other molecular targets.[5]

| Receptor | Species | Preparation | pKi (mean ± SEM) |

| 5-HT1B | Human | CHO Cells | 8.3 ± 0.2 |

| 5-HT1D | Human | - | 6.6 ± 0.1 |

| 5-HT1B | Rat | Striatum | 9.2 ± 0.1 |

| 5-HT1B | Guinea Pig | Striatum | 9.2 ± 0.1 |

Table 1: Receptor Binding Affinities of SB-616234-A.[5]

Functional Antagonist Activity

In functional assays, SB-616234-A acts as a high-affinity antagonist with no evidence of agonist activity.[5]

| Assay | Species | Preparation | pA2 / pKB (mean ± SEM) |

| [³⁵S]-GTPγS Binding | Human | Recombinant Cell Line | 8.6 ± 0.2 (pA2) |

| [³⁵S]-GTPγS Binding | Rat | Striatal Membranes | 8.4 ± 0.5 (pKB) |

Table 2: Functional Antagonist Activity of SB-616234-A.[5]

Experimental Protocols

Receptor Binding Assays: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or striatal membranes from rats and guinea pigs. Assays were conducted to determine the binding affinity (pKi) of SB-616234-A.[5]

[³⁵S]-GTPγS Functional Assays: The antagonist properties of SB-616234-A were evaluated in [³⁵S]-GTPγS binding studies in both human recombinant cell lines and rat striatal membranes to determine its functional activity (pA2 and pKB values).[5]

In Vivo Pharmacology

Antidepressant-Like Activity

Mouse Forced Swim Test: SB-616234-A produced a significant decrease in immobility time in the mouse forced swim test, an effect that is predictive of antidepressant activity.[3]

| Compound | Dose (mg/kg, p.o.) | % Decrease in Immobility |

| SB-616234-A | 10 | Significant |

| SB-616234-A | 30 | Significant |

Table 3: Effect of SB-616234-A in the Mouse Forced Swim Test.[3]

Anxiolytic-Like Activity

Maternal Separation-Induced Vocalization Model: SB-616234-A demonstrated dose-related anxiolytic effects in both rat and guinea pig maternal separation-induced vocalization models.[3]

| Species | ED₅₀ (mg/kg, i.p.) |

| Rat | 1.0 |

| Guinea Pig | 3.3 |

Table 4: Anxiolytic-Like Effects of SB-616234-A.[3]

Neurochemical Effects

In Vivo Microdialysis: Oral administration of SB-616234-A in freely moving guinea pigs resulted in a dose-related increase in extracellular serotonin (5-HT) levels in the dentate gyrus.[3]

| Dose (mg/kg, p.o.) | % Increase in Extracellular 5-HT |

| 3 | ~150% |

| 10 | ~200% |

| 30 | ~250% |

Table 5: Effect of SB-616234-A on Extracellular 5-HT in the Guinea Pig Dentate Gyrus.[3]

Experimental Protocols

Mouse Forced Swim Test: Male mice were individually placed in a cylinder of water from which they could not escape. The duration of immobility during a set period was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3]

Maternal Separation-Induced Vocalization: Rat or guinea pig pups were separated from their mothers, and the number of ultrasonic vocalizations was measured. A reduction in vocalizations is indicative of an anxiolytic-like effect.[3]

In Vivo Microdialysis: A microdialysis probe was surgically implanted in the dentate gyrus of freely moving guinea pigs. Following oral administration of SB-616234-A, dialysate samples were collected and analyzed for 5-HT content using high-performance liquid chromatography with electrochemical detection.[3]

Experimental workflow for SB-616234-A.

Pharmacokinetics and Safety

Detailed public information regarding the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile and comprehensive toxicology and safety pharmacology studies for SB-616234-A is limited at the time of this writing. The available literature indicates that SB-616234-A is orally bioavailable.[3] Further studies would be required to fully characterize its pharmacokinetic and safety profile for clinical development.

Conclusion

The preclinical data for SB-616234-A strongly support its potential as a novel therapeutic agent for depression and anxiety. Its selective antagonism of the 5-HT1B receptor leads to an increase in synaptic serotonin levels, which is correlated with antidepressant- and anxiolytic-like effects in established animal models. The compound's high affinity, selectivity, and oral bioavailability make it a promising candidate for further development. Future research should focus on a comprehensive evaluation of its pharmacokinetic and safety profile to support its transition to clinical trials.

References

- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of 5-HT1B receptors in the regulation of serotonin cell firing and release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-616234-A in Serotonin Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-616234-A is a novel and highly selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This technical guide provides an in-depth analysis of its mechanism of action and its impact on serotonergic neurotransmission. Through a comprehensive review of preclinical data, this document details the binding affinity, functional activity, and in vivo receptor occupancy of SB-616234-A. Detailed experimental protocols for key assays are provided, and its mechanism of action is visually represented through signaling pathway and experimental workflow diagrams. The data presented herein demonstrates that SB-616234-A acts as a potent 5-HT1B autoreceptor antagonist, leading to an increase in serotonin release. These findings underscore its potential therapeutic utility in disorders where modulation of serotonergic activity is desired.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a regulatory role in a wide array of physiological processes, including mood, cognition, and sleep.[1] The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT1B receptor subtype is of particular interest as it functions as both a presynaptic autoreceptor on serotonergic neurons and as a postsynaptic heteroreceptor on other neuronal types. As a presynaptic autoreceptor, the 5-HT1B receptor is a key component of the negative feedback loop that governs the synthesis and release of serotonin.[2] Blockade of these autoreceptors is hypothesized to increase the synaptic concentration of serotonin, a mechanism that is of significant interest for the development of novel antidepressants and anxiolytics.[2][3]

SB-616234-A has emerged as a potent and selective antagonist for the 5-HT1B receptor.[4] This guide aims to provide a detailed technical overview of the pharmacological characteristics of SB-616234-A and its functional consequences on serotonin neurotransmission.

Quantitative Pharmacological Data

The pharmacological profile of SB-616234-A has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo efficacy.

Table 1: Receptor Binding Affinity of SB-616234-A

| Receptor Subtype | Species/Cell Line | Parameter | Value |

| Human 5-HT1B | CHO Cells | pKi | 8.3 ± 0.2 |

| Human 5-HT1D | CHO Cells | pKi | 6.6 ± 0.1 |

| Rat 5-HT1B | Striatum | pKi | 9.2 ± 0.1 |

| Guinea Pig 5-HT1B | Striatum | pKi | 9.2 ± 0.1 |

Data sourced from Neuropharmacology, 2006.[4]

Table 2: Functional Antagonist Activity of SB-616234-A

| Assay | Species/Tissue | Parameter | Value |

| [35S]-GTPγS Binding | Human 5-HT1B (CHO Cells) | pA2 | 8.6 ± 0.2 |

| [35S]-GTPγS Binding | Rat Striatum | pKB | 8.4 ± 0.5 |

| [3H]-5-HT Release | Guinea Pig Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.8 |

| [3H]-5-HT Release | Rat Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.6 |

Data sourced from Neuropharmacology, 2006.[4]

Table 3: In Vivo Receptor Occupancy of SB-616234-A

| Assay | Species | Route of Administration | Parameter | Value |

| Ex vivo [3H]-GR125743 Binding | Rat Striatum | Oral (p.o.) | ED50 | 2.83 ± 0.39 mg/kg |

Data sourced from Neuropharmacology, 2006.[4]

Mechanism of Action: 5-HT1B Autoreceptor Antagonism

SB-616234-A exerts its effects on serotonin neurotransmission primarily through the blockade of presynaptic 5-HT1B autoreceptors. The following diagram illustrates this mechanism.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum) or cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1B) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

-

Incubation:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1B receptor (e.g., [3H]-GR125743).

-

Increasing concentrations of the unlabeled competing ligand (SB-616234-A) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1B ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of SB-616234-A that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the 5-HT1B receptor are prepared.

-

Incubation:

-

Membranes are incubated in a buffer containing GDP, which maintains the G-proteins in an inactive state.

-

To measure antagonist activity, a known 5-HT1B agonist is added along with varying concentrations of SB-616234-A.

-

[35S]-GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]-GTPγS on the Gα subunit.

-

-

Separation and Quantification: The reaction is stopped, and bound [35S]-GTPγS is separated from the free form by vacuum filtration. The radioactivity is then quantified.

-

Data Analysis: The ability of SB-616234-A to inhibit the agonist-stimulated [35S]-GTPγS binding is measured. The antagonist affinity is expressed as a pA2 or pKB value.

Electrically Stimulated [3H]-5-HT Release Assay

This ex vivo assay directly measures the effect of a compound on neurotransmitter release from brain tissue.

Protocol:

-

Slice Preparation: Brain regions rich in serotonergic terminals, such as the cortex, are dissected and sliced.

-

Loading with [3H]-5-HT: The brain slices are incubated with [3H]-5-HT, which is taken up into the serotonergic neurons.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation and Collection:

-

The slices are subjected to two periods of electrical stimulation (S1 and S2).

-

The perfusate is collected in fractions before, during, and after each stimulation period.

-

SB-616234-A is added to the perfusion buffer before the second stimulation (S2).

-

-

Quantification and Analysis:

-

The amount of [3H]-5-HT in each fraction is determined by liquid scintillation counting.

-

The ratio of [3H]-5-HT release during the second stimulation to the first (S2/S1) is calculated. An S2/S1 ratio greater than 1 indicates that the drug has enhanced neurotransmitter release.

-

Conclusion

The data presented in this technical guide collectively demonstrates that SB-616234-A is a potent and selective 5-HT1B receptor antagonist.[4] Its high affinity for the 5-HT1B receptor, coupled with its functional antagonist activity, translates to an in vivo blockade of presynaptic autoreceptors. This action disinhibits serotonin release, leading to increased levels of synaptic serotonin. The preclinical profile of SB-616234-A suggests its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety, where enhanced serotonergic neurotransmission is a desired outcome.[3] Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in human populations.

References

- 1. Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

An In-Depth Technical Guide to the Pharmacokinetics of Oral SB-616234-A Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor. Its ability to be administered orally and effectively cross the blood-brain barrier to engage its central nervous system target makes its pharmacokinetic profile a critical area of study for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics of oral SB-616234-A administration, with a focus on preclinical studies.

Core Pharmacokinetic Properties

Currently, detailed quantitative pharmacokinetic parameters such as plasma concentration-time profiles, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following oral administration of SB-616234-A are not available in the public domain.

However, preclinical research has demonstrated the oral bioavailability and central nervous system activity of SB-616234-A in rats.

Table 1: In Vivo Central Nervous System Activity of Oral SB-616234-A in Rats

| Parameter | Value | Species | Tissue | Assay |

| ED50 | 2.83 ± 0.39 mg/kg | Rat | Striatum | Ex vivo [3H]-GR125743 binding to 5-HT1B receptors |

This ED50 value represents the dose at which SB-616234-A produces 50% of its maximal effect in inhibiting the binding of a radiolabeled ligand to 5-HT1B receptors in the rat striatum. This demonstrates that after oral administration, SB-616234-A is absorbed, distributed to the brain, and occupies its target receptor in a dose-dependent manner[1].

Experimental Protocols

The following section details the methodology used to determine the in vivo central nervous system activity of orally administered SB-616234-A.

Ex vivo [3H]-GR125743 Binding Assay in Rat Striatum

Objective: To assess the occupancy of 5-HT1B receptors in the brain by SB-616234-A following oral administration.

Experimental Workflow:

Caption: Workflow for the ex vivo 5-HT1B receptor binding assay.

Methodology:

-

Animal Dosing: Male rats are orally administered a range of doses of SB-616234-A (e.g., 0.3-30 mg/kg) or a vehicle control.

-

Tissue Collection: At a predetermined time after dosing, animals are euthanized, and their brains are rapidly removed. The striatum, a brain region with high expression of 5-HT1B receptors, is dissected.

-

Tissue Preparation: The striatal tissue is homogenized in an appropriate buffer.

-

Ex vivo Radioligand Binding: The tissue homogenates are incubated with a saturating concentration of [3H]-GR125743, a radiolabeled 5-HT1B/1D receptor antagonist.

-

Washing and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters, representing the [3H]-GR125743 bound to 5-HT1B receptors, is measured using liquid scintillation counting.

-

Data Analysis: The amount of bound radioligand in the drug-treated groups is compared to the vehicle-treated control group to calculate the percentage of receptor occupancy for each dose of SB-616234-A. The dose that produces 50% inhibition of [3H]-GR125743 binding (ED50) is then calculated using non-linear regression analysis.

Signaling Pathway

SB-616234-A acts as an antagonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The primary function of presynaptic 5-HT1B autoreceptors is to inhibit the release of serotonin (5-HT). By blocking these receptors, SB-616234-A is expected to increase the synaptic concentration of 5-HT.

Caption: Mechanism of action of SB-616234-A at the 5-HT1B autoreceptor.

Conclusion

The available data confirms that SB-616234-A is an orally bioavailable 5-HT1B receptor antagonist that reaches its central target in a dose-dependent manner. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics, requires further investigation to obtain quantitative parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data would be invaluable for guiding the design of future preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for SB-616234-A: In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vivo evaluation of SB-616234-A, a selective 5-HT1B receptor antagonist. The following sections detail the methodologies for key behavioral and neurochemical assays, summarize quantitative data, and illustrate the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the effective dose (ED50) of SB-616234-A in various preclinical models of anxiety and depression.

| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Pharmacological Effect |

| Mouse Forced Swim Test | Mouse | Not Specified | - | Antidepressant-like |

| Rat Maternal Separation-Induced Vocalization | Rat | Intraperitoneal (i.p.) | 1.0 | Anxiolytic-like |

| Guinea Pig Maternal Separation-Induced Vocalization | Guinea Pig | Intraperitoneal (i.p.) | 3.3 | Anxiolytic-like |

| Marmoset Human Threat Test | Marmoset | Not Specified | - | Anxiolytic-like |

| SKF-99101H-Induced Hypothermia Reversal | Guinea Pig | Oral (p.o.) | 2.4 | 5-HT1B Receptor Antagonism |

| Inhibition of [3H]-GR125743 Binding (ex vivo) | Rat | Oral (p.o.) | 2.83 | 5-HT1B Receptor Occupancy |

Signaling Pathway

SB-616234-A acts as an antagonist at the serotonin (B10506) 1B (5-HT1B) receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Antagonism by SB-616234-A blocks the downstream signaling cascade typically initiated by serotonin binding, leading to an increase in extracellular serotonin levels.

Application Notes and Protocols for SB-616234-A in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB-616234-A, a selective 5-HT1B receptor antagonist, in rodent models of anxiety. The following sections detail the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for assessing the anxiolytic-like effects of this compound.

Introduction

SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] These receptors are expressed in various brain regions implicated in the regulation of mood and anxiety. By blocking the 5-HT1B autoreceptors on presynaptic neurons, SB-616234-A is proposed to increase the release of serotonin (5-HT) into the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is believed to underlie its potential anxiolytic and antidepressant effects. Preclinical studies have demonstrated the efficacy of SB-616234-A in various rodent models of anxiety-like behavior.[1]

Mechanism of Action: 5-HT1B Receptor Antagonism

SB-616234-A, as a 5-HT1B receptor antagonist, binds to these autoreceptors and blocks the inhibitory effect of serotonin. This disinhibition results in an increased release of serotonin from the presynaptic terminal. The elevated synaptic serotonin levels can then act on various postsynaptic serotonin receptors, leading to the downstream signaling events that are thought to mediate the anxiolytic effects.

Quantitative Data Summary

The anxiolytic-like effects of SB-616234-A have been quantified in several rodent models. The following tables summarize the available dose-response data.

Table 1: Anxiolytic-like Effects of SB-616234-A in the Maternal Separation-Induced Vocalisation Model [1]

| Species | Route of Administration | Dose (mg/kg) | Effect | ED₅₀ (mg/kg) |

| Rat | i.p. | 0.3 - 3 | Dose-related decrease in vocalizations | 1.0 |

| Guinea Pig | i.p. | 1 - 10 | Dose-related decrease in vocalizations | 3.3 |

Note: ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximum effect.

Experimental Protocols

The following are detailed protocols for common rodent models of anxiety. While specific studies utilizing SB-616234-A in the Elevated Plus Maze and Open Field Test were not identified in the literature search, these standardized protocols can be adapted for the evaluation of its anxiolytic-like properties.

Maternal Separation-Induced Ultrasonic Vocalization Test

This test is used to assess the anxiolytic potential of compounds by measuring the reduction in distress vocalizations of pups when separated from their mother.

Experimental Workflow:

Protocol:

-

Animals: Use rat or guinea pig pups (e.g., postnatal day 8-12).

-

Housing: House dams with their litters in standard laboratory cages with a regular light-dark cycle.

-

Acclimatization: Allow the dam and litter to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Preparation: Dissolve SB-616234-A in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

-

Procedure: a. Remove the dam from the home cage. b. Separate the pups and place them in individual holding containers. c. Administer SB-616234-A or vehicle intraperitoneally (i.p.) at the desired doses. d. After a specified pretreatment time (e.g., 30 minutes), place each pup individually into a sound-attenuated chamber. e. Record ultrasonic vocalizations for a set period (e.g., 5 minutes) using a specialized microphone and software.

-

Data Analysis: Quantify the number and total duration of vocalizations. A decrease in vocalizations in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4]

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Adult mice or rats.

-

Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[5]

-

Drug Administration: Administer SB-616234-A or vehicle at the desired doses and route (e.g., i.p., p.o.) with an appropriate pretreatment time.

-

Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a 5-minute session. c. Record the session using a video camera mounted above the maze.

-

Data Analysis: Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6][7]

Protocol:

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

-

Animals: Adult mice or rats.

-